molecular formula C11H13NO B13609325 (1-Isocyanato-2-methylpropyl)benzene CAS No. 122129-85-5

(1-Isocyanato-2-methylpropyl)benzene

Cat. No.: B13609325
CAS No.: 122129-85-5
M. Wt: 175.23 g/mol
InChI Key: FIRNMIDZIRGJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isocyanato-2-methylpropyl)benzene: is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring through a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isocyanato-2-methylpropyl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. One common method is the reaction of 2-methylpropylamine with phosgene, which results in the formation of the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.

Industrial Production Methods: In industrial settings, this compound can be produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (1-Isocyanato-2-methylpropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alcohols or amines are often used in substitution reactions.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Carbamates and ureas.

Scientific Research Applications

Chemistry: (1-Isocyanato-2-methylpropyl)benzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers, resins, and coatings due to its reactivity with nucleophiles.

Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of stable urea linkages. This modification can help in studying protein structure and function.

Industry: In the industrial sector, this compound is used in the production of polyurethane foams, adhesives, and sealants. Its reactivity with polyols makes it a valuable component in these materials.

Mechanism of Action

The mechanism of action of (1-Isocyanato-2-methylpropyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds:

    Phenyl isocyanate: Similar structure but lacks the 2-methylpropyl chain.

    Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.

    Methyl isocyanate: A simpler isocyanate compound with significant industrial relevance.

Uniqueness: (1-Isocyanato-2-methylpropyl)benzene is unique due to the presence of the 2-methylpropyl chain, which can influence its reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and reactivity compared to other isocyanates.

Properties

122129-85-5

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(1-isocyanato-2-methylpropyl)benzene

InChI

InChI=1S/C11H13NO/c1-9(2)11(12-8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3

InChI Key

FIRNMIDZIRGJSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.